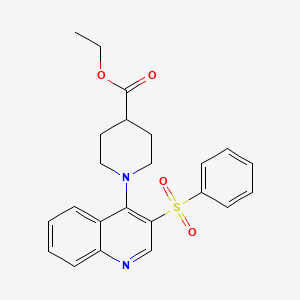

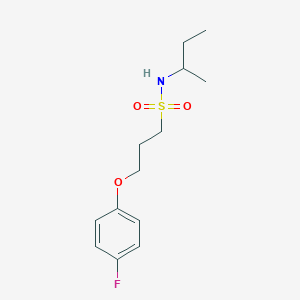

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and is a selective activator of the enzyme soluble guanylyl cyclase (sGC).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide belongs to a class of compounds explored for their potential in various applications, including antimicrobial activities. For instance, sulfonate derivatives have been synthesized and evaluated for their antimicrobial efficacy. While not directly mentioning N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide, related compounds like N-sulfonated quaternary ammonium salts demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of sulfonate derivatives in biologically active applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Material Science and Polymers

In material science, sulfonamide derivatives are utilized to modify the solubility and thermal response of polymers. For example, modifications in the spacer group of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s influence their solubility in water and response to aqueous salt solutions, indicating the utility of sulfonamide structures in designing thermoresponsive materials (Hildebrand, Laschewsky, & Wischerhoff, 2016). This aspect underscores the relevance of sulfonamide derivatives in polymer chemistry for applications such as fuel cells and biomedical devices.

Fuel Cell Technology

In the context of fuel cell technology, sulfonated poly(arylene ether sulfone)s incorporating structures similar to N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide have shown promising properties. These polymers exhibit high proton conductivity, essential for efficient fuel cell operation, demonstrating the critical role of sulfonamide derivatives in enhancing the performance of proton exchange membranes (Kim, Robertson, & Guiver, 2008).

Catalysis

Sulfonamide derivatives are also explored in catalysis, where their unique properties facilitate various chemical reactions. For instance, N-sulfonated Brönsted acidic catalysts have been developed to promote efficient synthesis of polyhydroquinoline derivatives, showcasing the versatility of sulfonamide compounds in catalytic applications (Goli-Jolodar, Shirini, & Seddighi, 2016).

Environmental Applications

Furthermore, sulfonamide structures are investigated for environmental applications, such as in the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols in water samples. This demonstrates the potential of sulfonamide derivatives in environmental monitoring and remediation efforts (Wang, Han, Jia, Zhou, & Deng, 2012).

Eigenschaften

IUPAC Name |

N-butan-2-yl-3-(4-fluorophenoxy)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO3S/c1-3-11(2)15-19(16,17)10-4-9-18-13-7-5-12(14)6-8-13/h5-8,11,15H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCKWAWYXIGPMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2708355.png)

![6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708360.png)

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2708365.png)

![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)

![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)